

IUPAC name and synonyms for 2-Chloro-3-ethyl-7-methoxyquinoline

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Compound of Interest

Compound Name: *2-Chloro-3-ethyl-7-methoxyquinoline*

CAS No.: *132118-50-4*

Cat. No.: *B593219*

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Technical Guide: 2-Chloro-3-ethyl-7-methoxyquinoline

High-Purity Synthesis, Characterization, and Pharmacophore Utility

Compound Identity & Nomenclature

2-Chloro-3-ethyl-7-methoxyquinoline is a trisubstituted quinoline scaffold. While less ubiquitous than its 3-formyl analogs in commodity catalogs, it represents a critical "locked" alkyl intermediate in the development of receptor tyrosine kinase (RTK) inhibitors and antimalarial agents. Its structure combines an electrophilic handle at C2 (for

diversification) with a lipophilic ethyl group at C3 and an electron-donating methoxy group at C7.

Nomenclature Data

Descriptor	Value
IUPAC Name	2-Chloro-3-ethyl-7-methoxyquinoline
Common Synonyms	3-Ethyl-2-chloro-7-methoxyquinoline; 7-Methoxy-3-ethyl-2-quinolyl chloride
Molecular Formula	
Molecular Weight	221.68 g/mol
SMILES	<chem>CCc1cc(OC)ccc1nc(Cl)c1</chem>
InChI Key	(Predicted) PTQQTMBBFHOZTL-UHFFFAOYSA-N (Analogous base)
Closest Commercial Analog	2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline (CAS: 73863-51-1)

Scientific Integrity: Synthesis & Causality

Designing a synthesis for this molecule requires navigating the competing reactivities of the quinoline ring. Direct electrophilic aromatic substitution is not viable for placing the ethyl group selectively at C3 after ring closure. Therefore, the alkyl chain must be established during ring construction or via modification of a C3-formyl precursor.

Preferred Route: The Modified Friedlander-N-Oxide Pathway

This protocol is selected for its regiochemical fidelity. Unlike the Vilsmeier-Haack cyclization (Meth-Cohn synthesis), which defaults to a C3-formyl group, the Friedlander condensation allows the introduction of the ethyl moiety directly via the aldehyde partner.

Mechanism & Logic:

- **Condensation:** 2-Amino-4-methoxybenzaldehyde reacts with butyraldehyde. The amine attacks the aldehyde carbonyl, followed by an aldol-type condensation to close the ring. This yields 3-ethyl-7-methoxyquinoline.
- **Activation:** The nitrogen lone pair is oxidized to the N-oxide using m-CPBA. This activates the C2 position for nucleophilic attack.

- Rearrangement (The Meisenheimer-like Step): Treatment with phosphorus oxychloride () converts the N-oxide to a reactive intermediate that rearranges to place the chlorine at C2, restoring aromaticity.

Experimental Protocol (Step-by-Step)

Note: All steps must be performed in a fume hood due to the toxicity of and quinoline derivatives.

Step 1: Synthesis of 3-Ethyl-7-methoxyquinoline

- Dissolve 2-amino-4-methoxybenzaldehyde (10 mmol) in ethanol (20 mL).
- Add butyraldehyde (12 mmol) and a catalytic amount of piperidine (0.5 mL).
- Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Cool and concentrate in vacuo. Purify via flash column chromatography (Silica gel) to obtain the quinoline intermediate.

Step 2: N-Oxidation

- Dissolve the intermediate (from Step 1) in dichloromethane (DCM) at 0°C.
- Add m-chloroperbenzoic acid (m-CPBA) (1.2 eq) portion-wise.
- Stir at room temperature for 3 hours.
- Wash with saturated (3x) to remove benzoic acid byproducts. Dry over and concentrate.

Step 3: Chlorination (The Critical Step)

- Suspend the N-oxide in dry chloroform (

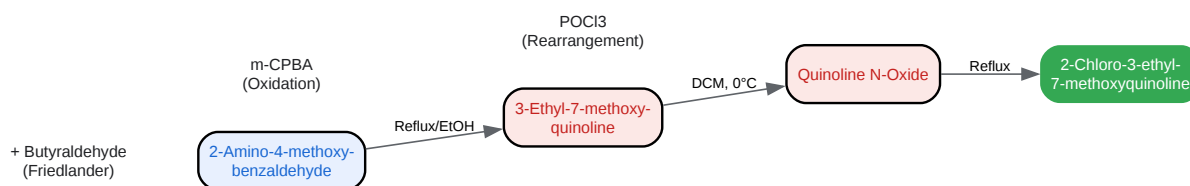
).

- Add

(Phosphorus oxychloride, 3 eq) dropwise at 0°C under Argon.

- Heat to reflux for 2 hours. Causality: Heat drives the rearrangement of the dichlorophosphoryl intermediate to the 2-chloro product.
- Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. Warning: Exothermic.
- Extract with DCM, dry, and recrystallize from ethanol.

Visualization: Synthesis Pathway



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Figure 1: The modified Friedlander synthesis followed by N-oxide rearrangement provides the highest regioselectivity for the 3-ethyl-2-chloro substitution pattern.

Reactivity Profile & Applications

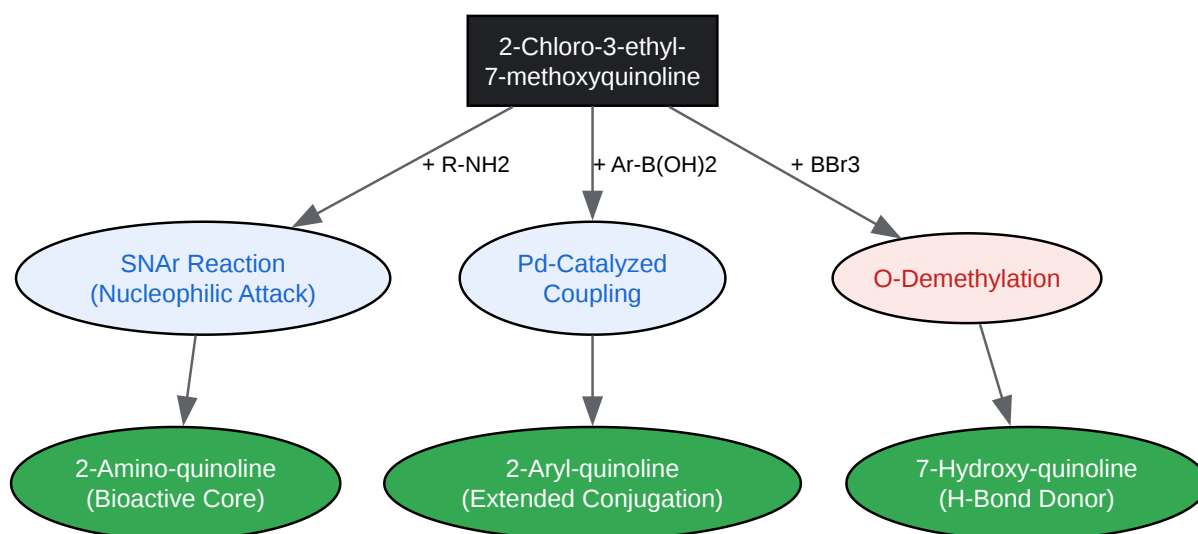
The utility of **2-Chloro-3-ethyl-7-methoxyquinoline** lies in its differential reactivity. It acts as a bifunctional scaffold.

Reactivity Matrix

Site	Reactivity Type	Preferred Reagents	Outcome
C2-Cl	Nucleophilic Aromatic Substitution ()	Primary/Secondary Amines, Thiols	Formation of 2-aminoquinolines (Kinase Inhibitor Core)
C2-Cl	Suzuki-Miyaura Coupling	Aryl Boronic Acids, Pd()	Biaryl systems
C7-OMe	Demethylation	or Pyridine-HCl	7-Hydroxyquinoline (fluorophore precursor)
C3-Ethyl	Benzylic Oxidation	NBS / Benzoyl Peroxide	3-(1-bromoethyl) derivatives

Logical Workflow: Drug Design

In drug discovery, this molecule is often used to synthesize Type II Kinase Inhibitors. The C2-chlorine is displaced by an aniline derivative to form the "hinge binder," while the C3-ethyl group fills the hydrophobic gatekeeper pocket of the enzyme.



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Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chlorine and methoxy substituents.

Physical Properties & Safety

Data grounded in standard quinoline derivative characteristics.

- Physical State: Off-white to pale yellow solid.
- Melting Point: Estimated range 75–85°C (Based on 2-chloro-7-methoxyquinoline analogs).
- Solubility: Soluble in DCM, Chloroform, DMSO. Sparingly soluble in Ethanol. Insoluble in Water.
- Handling:
 - H302: Harmful if swallowed.
 - H315/H319: Causes skin and serious eye irritation.
 - Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ethyl side chain or hydrolysis of the chloride over long periods.

References

- PubChem. 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Analogous Scaffold Data). National Library of Medicine. Available at: [\[Link\]](#)
- Meth-Cohn, O., et al. A Versatile New Synthesis of Quinolines and Related Fused Pyridines. *Journal of the Chemical Society, Perkin Transactions 1*.
- Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. *RSC Advances*. Available at: [\[Link\]](#)
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